Potassium selenocyanate

Catalog No.
S1893515
CAS No.
3425-46-5
M.F
CKNSe
M. Wt
144.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium selenocyanate

CAS Number

3425-46-5

Product Name

Potassium selenocyanate

IUPAC Name

potassium;selenocyanate

Molecular Formula

CKNSe

Molecular Weight

144.09 g/mol

InChI

InChI=1S/CHNSe.K/c2-1-3;/h3H;/q;+1/p-1

InChI Key

KYEKHFSRAXRJBR-UHFFFAOYSA-M

SMILES

C(#N)[Se-].[K+]

Canonical SMILES

C(#N)[Se-].[K+]
  • Selenium Source

    Selenium is a trace element essential for human health and plays a vital role in several biological processes. KSeCN can serve as a source of selenium for biological studies. Researchers can utilize KSeCN to investigate selenium metabolism, enzyme activity, and its impact on various cellular functions.

  • Selenocysteine Analogue

    Selenocysteine (Sec) is the 21st amino acid found in living organisms. Its structure closely resembles cysteine, except that a sulfur atom is replaced by selenium. KSeCN can act as a structural analogue of Sec, allowing researchers to study the specific role of selenium in proteins []. This approach helps understand the unique functionalities conferred by Sec in various biological processes.

  • Antimicrobial Properties

    Studies suggest that KSeCN exhibits antimicrobial activity against certain bacteria and fungi []. This property makes it a potential candidate for developing novel antimicrobial agents. Researchers are investigating the mechanisms underlying the antimicrobial effects of KSeCN to explore its efficacy against various pathogens.

  • Material Science Applications

    KSeCN has been explored for its potential applications in material science. For instance, research suggests its use in creating thin films for electronic devices and solar cells due to its interesting electrical and optical properties []. Further studies are ongoing to explore the potential of KSeCN in developing novel materials with desired functionalities.

Potassium selenocyanate is an inorganic compound with the formula KSeCN. It appears as a hygroscopic white solid that is soluble in water. This compound is notable for its stability under certain conditions but decomposes in air, yielding red selenium and potassium cyanide. The molecular structure has been characterized through X-ray crystallography, confirming its classification as a salt. The bond lengths within the compound are measured at 112 pm for the carbon-nitrogen bond and 183 pm for the carbon-selenium bond, indicating the presence of a triple bond between carbon and nitrogen, and a single bond between carbon and selenium .

  • Synthesis of Organic Selenocyanates: It can react with alkyl halides or aryl diazonium salts to produce organic selenocyanates. For instance, the reaction with diazonium salts yields o-nitrophenyl selenocyanate .
  • Formation of Selenium Compounds: It serves as a source of elemental selenium when reacted with triphenylphosphine, resulting in triphenylphosphine selenide .

Potassium selenocyanate exhibits biological activity that has been studied in various contexts:

  • Toxicity: It is classified as toxic if ingested, with specific hazards associated with its acute toxicity .
  • Detection in Biological Samples: Research has shown methods for detecting selenocyanate in biological samples using high-performance liquid chromatography (HPLC), indicating its relevance in biochemical studies .

The primary synthesis method for potassium selenocyanate involves:

  • Reaction of Potassium Cyanide with Elemental Selenium: This method entails heating molten potassium cyanide with elemental selenium, which leads to the formation of potassium selenocyanate .
  • Nucleophilic Substitution Reactions: Another approach includes nucleophilic substitution where alkyl halides are reacted with alkali metal selenocyanates to yield various derivatives .

Potassium selenocyanate has several applications across different fields:

  • Chemical Synthesis: It is utilized as a reagent in organic synthesis to produce various selenium-containing compounds.
  • Biochemical Research: Its role in biological systems makes it significant for research into selenium's effects on health and disease .

Studies involving potassium selenocyanate often focus on its interactions with other compounds:

  • Reactivity with Metals: Potassium selenocyanate can react violently with certain metals and their oxides or salts, particularly when exposed to strong oxidizers like chlorine trifluoride and bromine trifluoride .
  • Biochemical Interactions: Investigations into how it interacts within biological systems have revealed its potential effects on cellular processes, particularly concerning selenium metabolism .

Several compounds share similarities with potassium selenocyanate. Below is a comparison highlighting their uniqueness:

CompoundFormulaKey Features
Sodium SelenocyanateNaSeCNWater-soluble, used in similar reactions as KSeCN
Lithium SelenocyanateLiSeCNLess common, but shares similar reactivity
Silver SelenocyanateAgSeCNForms precipitates; used in analytical chemistry

Uniqueness of Potassium Selenocyanate

Potassium selenocyanate stands out due to its specific combination of properties:

  • Hygroscopic Nature: Its ability to absorb moisture makes it distinct among other selenocyanates.
  • Toxicity Profile: The acute toxicity associated with ingestion differentiates it from some other related compounds which may be less harmful.

The discovery of potassium selenocyanate is intertwined with advancements in selenium chemistry during the late 19th and early 20th centuries. While elemental potassium was first isolated by Sir Humphry Davy in 1807 via electrolysis of molten potassium hydroxide, systematic exploration of selenium derivatives emerged later. Early syntheses involved direct reactions between molten potassium cyanide and elemental selenium, as documented in crystallographic studies confirming its ionic structure. By the mid-20th century, its role as a selenol precursor in the Krief reaction solidified its importance in organoselenium synthesis.

The compound gained renewed attention in the 21st century for applications ranging from energy storage to photodynamic therapy. Modern characterization techniques, including X-ray diffraction and nuclear magnetic resonance spectroscopy, have refined understanding of its bonding and reactivity.

Fundamental Chemical Identity and Nomenclature

Potassium selenocyanate is formally identified by the following characteristics:

PropertyValue/DescriptionSource
IUPAC NamePotassium selenocyanate
Molecular FormulaKSeCN
Molecular Weight144.08 g/mol
Crystal StructureMonoclinic (P2₁/c space group)
Bond LengthsC-N: 112 pm (triple), C-Se: 183 pm (single)
Melting Point147°C
SolubilityWater, dimethylformamide, acetonitrile

The compound exists as a hygroscopic, air-sensitive salt that decomposes to elemental selenium and potassium cyanide under oxidative conditions. Its vibrational spectroscopy signature (C≡N stretch at ~2,100 cm⁻¹) distinguishes it from thiocyanate analogs.

Role in Inorganic and Organoselenium Chemistry

As a pseudohalide, potassium selenocyanate participates in three primary reactivity pathways:

  • Nucleophilic substitution: Alkylation with bromoalkanes forms organic selenocyanates (R-SeCN).
  • Redox transformations: Reaction with triphenylphosphine yields triphenylphosphine selenide (Ph₃P=Se).
  • Coordination chemistry: Acts as a bridging ligand in transition metal complexes (e.g., [Fe(NCSe)₆]³⁻).

In organoselenium synthesis, it enables:

  • Preparation of selenocystine derivatives via diselenide intermediates.
  • Visible-light-promoted selenocyanation of cyclobutanone oxime esters.
  • Synthesis of selenium-doped carbon materials for supercapacitors.

Conventional Synthetic Routes

Reaction of Potassium Cyanide with Elemental Selenium

The fundamental synthetic approach for potassium selenocyanate involves the direct reaction between potassium cyanide and elemental selenium, representing the most widely documented method in the literature [1]. This reaction proceeds through nucleophilic attack of the cyanide ion on selenium, forming the selenocyanate anion through a substitution mechanism [1]. The stoichiometric reaction requires equimolar amounts of potassium cyanide and elemental selenium, typically employing selenium powder with mesh sizes of 100 or finer to ensure adequate surface area for reaction [2].

The classical molten salt approach involves heating a mixture of potassium cyanide and selenium to elevated temperatures where the potassium cyanide reaches its melting point [1]. This method requires careful temperature control, as the reaction becomes vigorous at temperatures approaching 350°C [3]. The molten state facilitates intimate contact between reactants, enabling complete conversion of starting materials to potassium selenocyanate [3]. However, this high-temperature approach presents significant challenges in terms of reaction control and product isolation [2].

Alternative methodologies have been developed that operate under milder conditions while maintaining high conversion efficiency [2]. The reaction can be conducted in aqueous medium at elevated temperatures between 80-100°C, where the dissolution of reactants in hot water facilitates the formation of potassium selenocyanate [4]. This aqueous approach offers advantages in terms of product isolation and purification, as the resulting solution can be concentrated and crystallized to obtain pure potassium selenocyanate [4].

Research findings indicate that the reaction mechanism involves initial dissolution of both potassium cyanide and selenium in the reaction medium, followed by nucleophilic substitution where the cyanide ion attacks the selenium center [2]. The reaction proceeds through formation of intermediate species, ultimately yielding potassium selenocyanate as the thermodynamically favored product [2]. Kinetic studies have demonstrated that reaction rates are significantly influenced by temperature, with higher temperatures accelerating the formation of the selenocyanate product [2].

Solvent-Mediated Synthesis in Methanol or Ethanol

Solvent-mediated synthesis represents a significant advancement in potassium selenocyanate preparation, offering improved reaction control and product purity compared to traditional high-temperature methods [2]. Methanol has emerged as the preferred solvent due to its optimal balance of reactivity, solubility characteristics, and ease of handling [2]. The reaction in methanol proceeds through a mild exothermic process that can be readily controlled at ambient temperatures [2].

The methanol-mediated synthesis involves adding potassium cyanide to a suspension of selenium powder in methanol, resulting in a controlled exothermic reaction that raises the internal temperature from room temperature to approximately 35°C [2]. This temperature increase facilitates dissolution of selenium and promotes rapid reaction kinetics while maintaining safe operating conditions [2]. The reaction typically reaches completion within 30-60 minutes, as evidenced by the formation of a turbid, light grey reaction mixture containing the desired potassium selenocyanate product [2].

Detailed experimental procedures have established optimal conditions for methanol-mediated synthesis [2]. The use of 100 mesh selenium powder in methanol with equimolar potassium cyanide yields 94% conversion to potassium selenocyanate under controlled conditions [2]. The reaction mixture can be filtered through celite to remove unreacted selenium particles, followed by concentration under reduced pressure to obtain crude potassium selenocyanate [2]. Further purification through crystallization from 2-propanol provides high-purity product suitable for synthetic applications [2].

Ethanol represents an alternative protic solvent for potassium selenocyanate synthesis, though with some limitations compared to methanol [4]. The reaction in ethanol proceeds under reflux conditions at approximately 78°C, requiring longer reaction times to achieve complete conversion [4]. While ethanol-mediated synthesis can produce potassium selenocyanate, the higher boiling point and potential for side reactions with the selenocyanate product make it less favorable than methanol for routine synthetic applications [3].

Comparative studies of different alcoholic solvents have revealed that methanol provides superior results in terms of reaction rate, yield, and product purity [2]. The lower molecular weight and higher polarity of methanol facilitate better solvation of both reactants and products, leading to more efficient reaction kinetics [2]. Additionally, the mild exothermic nature of the reaction in methanol allows for better temperature control compared to higher-boiling alcohols [2].

Scalable Industrial Processes

Telescoped Synthesis for Large-Scale Production

The development of telescoped synthetic processes has enabled the practical large-scale production of potassium selenocyanate for industrial applications [5]. A comprehensive four-step telescoped process has been established that integrates potassium selenocyanate formation with subsequent transformations, demonstrating the feasibility of kilogram-scale production [5]. This approach eliminates the need for intermediate isolation and purification steps, significantly improving overall process efficiency and reducing production costs [5].

The telescoped process begins with the rapid formation of potassium selenocyanate from potassium cyanide and selenium in methanol under controlled conditions [5]. Critical process improvements include cooling the selenium suspension to 15°C before potassium cyanide addition, which provides better control over the subsequent exothermic reaction [5]. The controlled temperature profile ensures that the internal temperature rises to only 25°C, maintaining optimal reaction conditions while preventing thermal runaway [5].

Large-scale implementation has been successfully demonstrated on a 10.4 mole scale using a 25-liter batch reactor equipped with appropriate safety systems [5]. The reactor configuration includes bleach scrubber systems to capture and neutralize any volatile cyanide-containing compounds that may be generated during the process [5]. Temperature monitoring and control systems ensure consistent reaction conditions across the entire batch, critical for maintaining product quality and yield [5].

Process optimization studies have identified key parameters that influence the success of large-scale synthesis [5]. Mechanical agitation systems are essential for ensuring homogeneous mixing of the heterogeneous reaction mixture, particularly important when dealing with selenium powder suspensions [5]. The use of automated feed systems for potassium cyanide addition allows for controlled stoichiometry and prevents localized high concentrations that could lead to side reactions [5].

The telescoped approach has demonstrated consistent yields of 84-86% across multiple large-scale batches, indicating robust process reproducibility [5]. Economic analysis of the telescoped process reveals significant cost advantages compared to traditional multi-step approaches, primarily due to reduced labor requirements, decreased solvent usage, and elimination of intermediate purification steps [5]. Quality control systems integrated into the telescoped process ensure that the final potassium selenocyanate product meets specifications for purity and composition [5].

Purification and Stabilization Techniques

Effective purification and stabilization of potassium selenocyanate are critical for maintaining product quality during storage and transport [6]. The inherent instability of potassium selenocyanate in air requires specialized handling and purification techniques to prevent decomposition and maintain chemical integrity [6]. Crystallization-based purification methods have been developed that provide high-purity product while minimizing exposure to atmospheric moisture and oxygen [2].

The standard purification protocol involves crystallization from 2-propanol, which forms a stable solvate that can be readily isolated and dried [2]. The process begins with dissolution of crude potassium selenocyanate in hot 2-propanol, followed by controlled cooling to room temperature to promote crystallization [2]. The resulting 2-propanol solvate can be collected by filtration and washed with fresh 2-propanol to remove impurities [2]. Subsequent drying under reduced pressure at room temperature removes the solvating 2-propanol molecules, yielding pure potassium selenocyanate [2].

Alternative purification approaches utilize selective precipitation techniques that exploit the differential solubility of potassium selenocyanate and common impurities [6]. Precipitation with diethyl ether from acetone solutions provides an effective method for removing organic contaminants while maintaining high recovery of the desired product [6]. This approach is particularly useful for small-scale purifications where crystallization methods may not be practical [6].

Stabilization techniques focus on preventing the decomposition of potassium selenocyanate through atmospheric oxidation and hydrolysis [6]. The compound exhibits hygroscopic properties and readily absorbs moisture from air, leading to gradual decomposition with liberation of elemental selenium [6]. Storage under inert atmosphere conditions, typically nitrogen or argon, prevents oxidative decomposition and maintains product stability over extended periods [6].

Temperature control during storage and handling represents another critical stabilization parameter [7]. Research has demonstrated that potassium selenocyanate decomposes at temperatures above 100°C when exposed to air, with the rate of decomposition increasing significantly at elevated temperatures [7]. Controlled storage at ambient temperatures under inert atmosphere conditions maintains product integrity for extended periods [6].

Quality control procedures for purified potassium selenocyanate include analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to verify purity and composition [2]. These methods can detect trace impurities such as unreacted starting materials, decomposition products, and organic contaminants that may affect subsequent synthetic applications [2]. Moisture content analysis is particularly important, as excessive water content can catalyze decomposition reactions [6].

Table 1: Synthesis Methods and Conditions for Potassium Selenocyanate
Synthesis MethodTemperature (°C)Reaction TimeYield (%)SolventScaleReference
Molten potassium cyanide + Elemental seleniumMelt temperature (~350°C)Until melt completeNot specifiedNone (molten)Laboratory [1]
Potassium cyanide + selenium in Methanol (30-60 min)Room temperature (exothermic to 35°C)30-60 minutes94%MethanolLaboratory (100 mmol) [2]
Potassium cyanide + selenium in Hot WaterHot water (80-100°C)Several hoursNot specifiedWaterLaboratory [4]
Potassium cyanide + selenium in EthanolReflux (~78°C)Several hoursNot specifiedEthanolLaboratory [4]
Potassium cyanide + selenium in Methanol (10.4 mol scale)Controlled 15-25°C1 hour84-86%MethanolLarge scale (10.4 mol) [2] [5]
Telescoped process (4-step)15-25°C → reflux4-6 hours total84-94%MethanolScalable [2] [5]
Table 2: Purification and Stabilization Techniques for Potassium Selenocyanate
Purification MethodConditionsYield/PurityApplicationReference
Crystallization from 2-propanolHot 2-propanol, cool to room temperature94% yieldLarge scale purification [2]
Precipitation with diethyl ether from acetoneDissolve in acetone, add diethyl etherHigh purityStandard purification [6]
Hot 2-propanol slurry and coolingSlurry in hot 2-propanol, coolForms 2-propanol solvateSolvate formation [2]
Vacuum drying1.0 mmHg, 16 h, room temperatureRemoves solventFinal drying step [2]
Celite filtrationThrough 1 cm celite padRemoves impuritiesCrude product cleanup [2]
Recrystallization from benzene/toluene/heptane1:1 benzene/toluene, heptane precipitationHigh purity crystalsOrganic selenocyanate purification [8]
Table 3: Solvent Effects on Potassium Selenocyanate Synthesis
SolventBoiling Point (°C)Reaction EfficiencyTypical Yield (%)AdvantagesDisadvantagesReference
Methanol64.7Excellent90-94Mild exothermic, easy workupFlammable, moderate toxicity [2]
Ethanol78.4Good85-90Available, moderate reactivityCan form side products [4]
Hot Water100Good80-85Green solvent, no organic wasteRequires heating [4]
Acetonitrile81.6Very Good85-90Good solubility, clean reactionsMore expensive [8] [9]
Dimethyl sulfoxide189Excellent80-85High solubility, polar aproticHigh boiling point [10] [11]
Dimethylformamide153Good75-80Good solubility for polar compoundsHigh boiling point [4]
Tetrahydrofuran66Poor<20Low toxicityPoor selenocyanate solubility [11]
Toluene110.6Poor<10Low toxicityVery poor solubility [11]

Related CAS

5749-48-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.52%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.63%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

3425-46-5

Dates

Modify: 2023-08-16

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